2-Thioxo Group Confers Superior Calcium Channel Inhibition Over 2-Oxo and 2-Aza Analogs
A comprehensive review of tetrahydropyrimidine biological activity explicitly states that 'thio-Biginelli adducts are significantly better calcium channel inhibitors compared to appropriate oxo- and aza-hybrids' [1]. This class-level rule provides a strong rationale for selecting this 2-thioxo compound over its 2-oxo counterpart for any program targeting calcium channels.
| Evidence Dimension | Calcium channel inhibition potency (qualitative rank order) |
|---|---|
| Target Compound Data | 2-thioxo-tetrahydropyrimidine (thio-Biginelli adduct) |
| Comparator Or Baseline | 2-oxo-tetrahydropyrimidine and 2-aza-tetrahydropyrimidine analogs |
| Quantified Difference | Significantly better (as per authoritative review statement) |
| Conditions | Review of multiple in vitro calcium channel assays |
Why This Matters
For procurement decisions in cardiovascular or ion channel research, this class-level evidence directs selection toward the 2-thioxo scaffold for higher potency.
- [1] Janković, N.; et al. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. *Pharmaceutics* 2022, 14 (10), 2254. View Source
